molecular formula C10H9BrO3 B2614929 Methyl 3-(2-bromoacetyl)benzoate CAS No. 27475-19-0

Methyl 3-(2-bromoacetyl)benzoate

Cat. No. B2614929
Key on ui cas rn: 27475-19-0
M. Wt: 257.083
InChI Key: QOUUCORIWWWPLU-UHFFFAOYSA-N
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Patent
US06878734B2

Procedure details

3-{2-[5-(Adamantan-1-yloxymethyl)-2-cyclohexyl-1H-imidazol-4-yl]-thiazol-4-yl}-benzoic acid methyl ester. 3-(2-Bromo-acetyl)-benzoic acid methyl ester was prepared as described by Schmied (Schmied, Gading, Monatshefte Chem. 1953, 84, 491). A solution of this bromoketone (0.44 g, 1.7 mmol) and the thioamide from step c (0.52 g, 1.4 mmol) in methanol (10 ml) was heated under reflux for 5 h. The solvent was evaporated and the residue taken up in ethyl acetate and washed with saturated aqueous sodium hydrogen carbonate (2×20 ml), brine (20 ml) then dried (MgSO4). The crude product was purified by flash chromatography (Silica, DCM/ethyl acetate 95:5-90:10). Yield 0.36 g (48%). 1H NMR (300 MHz, CDCl3) 9.25 (1H, br s), 8.64 (1H, s), 8.16 (1H, d), 8.01 (1H, d), 7.51 (2H, m), 5.17 (2H, s), 3.95 (3H, s), 2.79 (1H, m), 2.20 (3H, br s), 2.07 (2H, m), 1.90-1.36 (20H, m).
Name
3-{2-[5-(Adamantan-1-yloxymethyl)-2-cyclohexyl-1H-imidazol-4-yl]-thiazol-4-yl}-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
[Compound]
Name
thioamide
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:38])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2N=C(C3N=C(C4CCCCC4)NC=3COC34CC5CC(CC(C5)C3)C4)SC=2)[CH:5]=1.Br[C:40]([Br:42])=O.C[OH:44]>>[CH3:1][O:2][C:3](=[O:38])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=[O:44])[CH2:40][Br:42])[CH:5]=1

Inputs

Step One
Name
3-{2-[5-(Adamantan-1-yloxymethyl)-2-cyclohexyl-1H-imidazol-4-yl]-thiazol-4-yl}-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=CC=C1)C=1N=C(SC1)C=1N=C(NC1COC12CC3CC(CC(C1)C3)C2)C2CCCCC2)=O
Step Two
Name
Quantity
0.44 g
Type
reactant
Smiles
BrC(=O)Br
Name
thioamide
Quantity
0.52 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate (2×20 ml), brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (Silica, DCM/ethyl acetate 95:5-90:10)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)C(CBr)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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